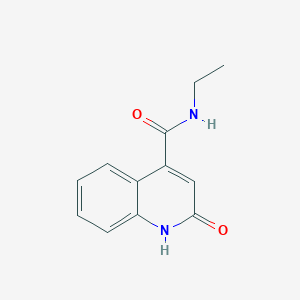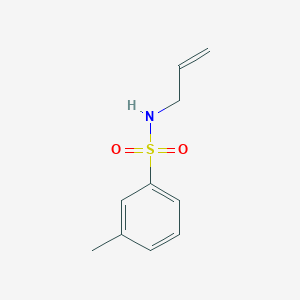
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide, also known as TFP or TFPB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the glycine-binding site on the receptor. This binding prevents the binding of glycine, which is necessary for the activation of the receptor. By blocking the NMDA receptor, this compound can modulate synaptic plasticity and reduce the excitotoxicity associated with excessive NMDA receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing neuronal damage and improving cognitive function in animal models of stroke and traumatic brain injury. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide is its selectivity for the NMDA receptor, which allows for more precise targeting of this receptor in laboratory experiments. However, this compound has a relatively short half-life and can be difficult to administer in vivo, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on 4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide, including the development of more potent and selective NMDA receptor antagonists, the investigation of this compound's potential anti-cancer properties in vivo, and the exploration of this compound's potential applications in other fields, such as psychiatry and drug addiction research. Additionally, further studies are needed to determine the optimal dosing and administration methods for this compound in various experimental settings.
合成法
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with 1,2,3,6-tetrahydro-2,6-dimethyl-4-piperidone in the presence of thionyl chloride, followed by reaction with 2,4,6-trimethylaniline. Another method involves the reaction of furan-2-carboxylic acid with N-(2,4,6-trimethylphenyl)piperazine in the presence of thionyl chloride, followed by reaction with 1,2,3,6-tetrahydro-2,6-dimethyl-4-piperidone.
科学的研究の応用
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and learning and memory. This compound has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting the NMDA receptor.
特性
IUPAC Name |
4-(furan-2-carbonyl)-N-(2,4,6-trimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-11-14(2)17(15(3)12-13)20-19(24)22-8-6-21(7-9-22)18(23)16-5-4-10-25-16/h4-5,10-12H,6-9H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMYSHUDAZSRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)

![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)


![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)


